

Physical properties of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

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An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate**

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Introduction

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a functionalized piperidine, it serves as a versatile building block for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The presence of a ketone, a Boc-protected amine, a chiral center, and an ethyl ester provides multiple reaction sites for synthetic elaboration. Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective use in process development, quality control, and scale-up operations.

This technical guide provides a comprehensive overview of the core physical properties of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate**. It is designed for researchers, chemists, and drug development professionals, offering not only quantitative data but also field-proven insights into the experimental determination of these properties and their implications for laboratory practice.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and identifying information for **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate** is summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value	Source(s)
CAS Number	180854-44-8	[1] [2]
Molecular Formula	C ₁₃ H ₂₁ NO ₅	[1] [2] [3]
Molecular Weight	271.31 g/mol	[1] [2]
IUPAC Name	1-tert-butyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate	[2] [3]
Synonym(s)	Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate	[1]
InChI	1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1	[1]
InChI Key	YAVQLRUBKDCOCl-JTQLQIEISA-N	[1] [4]
SMILES	CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C	[1] [3]

The molecule's structure, featuring a piperidine ring with a ketone at the C4 position and an ethyl carboxylate at the C2 position, is crucial to its reactivity. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which prevents its participation in reactions under many

conditions but can be readily removed with acid. The stereocenter at the C2 position is of the (S) configuration.

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and appropriate solvent systems for reactions and purifications.

Table 2: Summary of Physical Properties

Property	Value	Conditions	Source(s)
Physical Form	Liquid	Ambient Temperature	[1][3][4]
Density	1.079 g/mL	25 °C	[1][4]
Refractive Index (n _D)	1.464	20 °C	[1][4]
Specific Rotation ([α] _D)	-12.0°	22 °C (c=0.5, Chloroform)	[1][4]
Melting Point	Not specified; low-melting solid for (R)-enantiomer (42-47 °C)	N/A	[5]
Solubility	Soluble in chloroform and methanol	N/A	[5]

Expert Insights:

- Physical State: The compound is consistently reported as a liquid at room temperature.[1][3] Interestingly, its enantiomer, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, is described as a low-melting solid with a melting point of 42-47 °C.[5] This suggests that the (S)-enantiomer likely has a melting point near or below standard room temperature. The physical state can be highly sensitive to residual solvents or minor impurities, which can cause melting point depression.
- Chirality: The specific rotation is a critical parameter confirming the enantiomeric identity and purity of the material. A value of -12.0° is the benchmark for the (S)-enantiomer under the

specified conditions.[1][4] Any significant deviation could indicate the presence of the (R)-enantiomer or other chiral impurities.

- Solubility: Based on its structure, which contains both polar (ketone, ester, carbamate) and non-polar (tert-butyl, ethyl) groups, the compound is expected to be soluble in a range of organic solvents. Its reported solubility in chloroform and methanol is consistent with this.[5] It is also anticipated to be soluble in solvents like ethyl acetate, dichloromethane, and acetone, while exhibiting poor solubility in water and non-polar solvents like hexanes.

Anticipated Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, an experienced chemist can predict the key features based on its molecular structure. These predictions are invaluable for confirming the identity and purity of a synthesized sample.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the ethyl ester (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), the Boc group (a large singlet at ~1.5 ppm for the 9 protons), and a series of complex multiplets for the piperidine ring protons between ~2.0 and 4.5 ppm. The proton at the chiral C2 position would likely appear as a distinct multiplet.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of all 13 unique carbon atoms. Key signals would include the ketone carbonyl (~205-210 ppm), the ester carbonyl (~170-175 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the chiral C2 carbon (~55-60 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Three distinct carbonyl stretching frequencies are expected: a sharp, strong peak for the ketone ($\text{C}=\text{O}$) around 1720 cm^{-1} , a strong peak for the ester ($\text{C}=\text{O}$) around 1740 cm^{-1} , and a strong peak for the Boc-carbamate ($\text{C}=\text{O}$) around 1690 cm^{-1} . Data for the related compound Ethyl 4-oxo-1-piperidinecarboxylate shows a capillary cell neat IR spectrum, providing a reference for similar structures.[6]
- Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as its protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 272.3.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, physical properties must be determined using standardized, reproducible methods. The following section details the protocols for key characterization experiments.

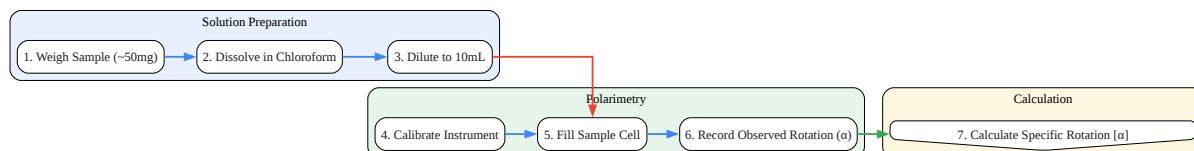
Determination of Specific Rotation

Causality: This experiment quantifies the extent to which a chiral compound rotates plane-polarized light, a fundamental property of enantiomers. The value is essential for confirming stereochemical identity.

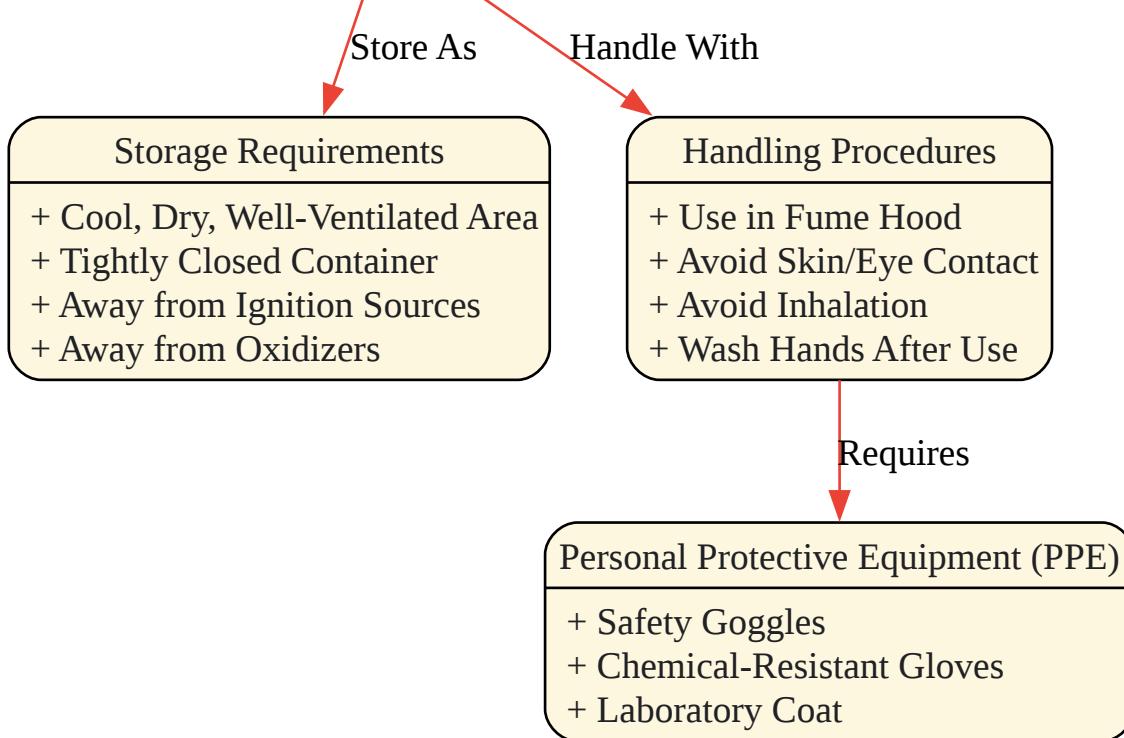
Methodology:

- Preparation: Accurately weigh approximately 50 mg of **Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate**. Dissolve the sample in a 10 mL volumetric flask using HPLC-grade chloroform to the mark. Ensure the solution is homogeneous and free of undissolved particles.
- Instrumentation: Calibrate a polarimeter using a standard quartz plate. Set the wavelength to the sodium D-line (589 nm) and the temperature to 22 °C.
- Measurement: Rinse the sample cell (typically 1 dm) with a small amount of the prepared solution before filling it completely, ensuring no air bubbles are present.
- Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α_{obs}). Perform at least three separate measurements and calculate the average.
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]_{D^T} = \frac{\alpha_{\text{obs}}}{c \times l}$ where:
 - T is the temperature in °C (22).
 - D refers to the sodium D-line.
 - α_{obs} is the observed rotation.

- c is the concentration in g/mL (0.005 g/mL).
- l is the path length in decimeters (1 dm).



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Key Safety and Handling Relationships.

Conclusion

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a liquid chiral building block with well-defined physical properties. Its density, refractive index, and specific rotation serve as critical quality control parameters. While its spectroscopic profile is predicted based on its structure, these expectations provide a solid framework for analytical confirmation. Adherence to proper safety and handling protocols is essential for its use in a research or manufacturing environment. This guide provides the foundational knowledge required for the confident and effective application of this important synthetic intermediate.

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- To cite this document: BenchChem. [Physical properties of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175091#physical-properties-of-ethyl-s-1-boc-4-oxopiperidine-2-carboxylate]

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